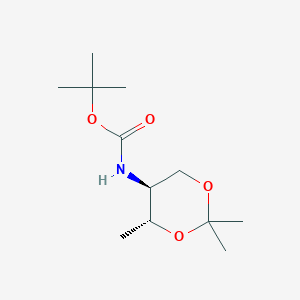

N-Boc-D-Allothreoninal acetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-D-Allothreoninal acetonide is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of N-Boc-D-Allothreoninal acetonide involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of N-Boc-D-Allothreoninal acetonide is represented by the formula C12H23NO4 . This indicates that the compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications

Organic Synthesis and Drug Development

Compounds like N-Boc-D-Allothreoninal acetonide play critical roles in the development of pharmaceuticals. Their utility in organic synthesis lies in their ability to serve as building blocks for more complex molecules. For instance, a simple and efficient method for synthesizing allo- and threo-3,3'-dimethylcystine derivatives, which are related to the structural complexity of N-Boc-D-Allothreoninal acetonide, has been reported. Such methodologies are essential for creating peptides and peptide-based drugs with potential therapeutic applications (Baig, Sudhir, & Chandrasekaran, 2008).

Neurodegenerative Disease Research

N-Acetylcysteine (NAC), a compound with some functional similarities to N-Boc-D-Allothreoninal acetonide in terms of its biochemical applications, has shown promise in neurodegenerative disease research. Its antioxidant and anti-inflammatory properties are being explored for therapeutic use in Parkinson’s and Alzheimer’s diseases, among others. NAC's potential for neuroprotection and the mitigation of cognitive decline underscores the significance of research into related compounds (Tardiolo, Bramanti, & Mazzon, 2018).

Antioxidant Research

The exploration of antioxidant therapies highlights the importance of compounds like N-Boc-D-Allothreoninal acetonide in medical research. Similar to NAC, such compounds can be investigated for their ability to counter oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The antioxidant activity of NAC, for instance, has been attributed to its capacity to restore reduced glutathione levels, suggesting a potential area of study for related compounds in combating oxidative damage (Elbini Dhouib et al., 2016).

Pharmacokinetic Modulation

Research into the modulation of pharmacokinetic properties of therapeutics underscores another potential application of compounds like N-Boc-D-Allothreoninal acetonide. For example, the study on glycosylation of peptide nucleic acid monomers for improved drug delivery demonstrates how structural modifications can enhance therapeutic targeting and efficacy. Such insights are relevant for designing drug candidates with optimized absorption, distribution, metabolism, and excretion profiles (Hamzavi et al., 2003).

Mechanism of Action

properties

IUPAC Name |

tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGIIADEKHIPQG-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)